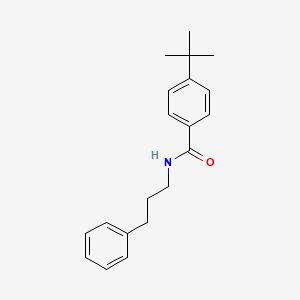![molecular formula C19H18N2O4 B4847319 3-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-4-methylbenzoic acid](/img/structure/B4847319.png)
3-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-4-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-4-methylbenzoic acid is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CPABAM and is a member of the benzamide class of drugs. The purpose of
作用机制
The mechanism of action of CPABAM is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and neurodegeneration. Specifically, CPABAM has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, CPABAM may alter the expression of genes that are involved in cancer cell growth and neurodegeneration.
Biochemical and Physiological Effects
CPABAM has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). In addition, CPABAM has been shown to have neuroprotective effects, including the prevention of neuronal death and the reduction of inflammation in the brain.
实验室实验的优点和局限性
One of the main advantages of CPABAM for lab experiments is its specificity for HDAC inhibition, which makes it a useful tool for studying the role of HDACs in cancer and neurodegenerative diseases. However, one limitation of CPABAM is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on CPABAM. One area of focus is the development of more efficient and scalable synthesis methods for the compound. Another area of focus is the identification of specific molecular targets of CPABAM and the elucidation of its mechanism of action. In addition, future research could explore the potential applications of CPABAM in combination with other drugs or therapies for cancer and neurodegenerative diseases. Finally, further studies are needed to evaluate the safety and efficacy of CPABAM in human clinical trials.
In conclusion, CPABAM is a promising compound with potential applications in the treatment of cancer and neurodegenerative diseases. Its specificity for HDAC inhibition makes it a useful tool for scientific research, and further studies are needed to fully understand its mechanism of action and potential clinical applications.
合成方法
The synthesis of CPABAM involves the reaction of 4-methylbenzoic acid with cyclopropylcarbonyl chloride, followed by the reaction of the resulting intermediate with 4-aminobenzoic acid. The final product is obtained after purification through recrystallization. The synthesis of CPABAM has been optimized to improve yield and purity, and it has been reported in several scientific publications.
科学研究应用
CPABAM has been studied for its potential applications in cancer treatment, as well as in the treatment of other diseases such as Alzheimer's and Parkinson's. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
属性
IUPAC Name |
3-[[4-(cyclopropanecarbonylamino)benzoyl]amino]-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-11-2-3-14(19(24)25)10-16(11)21-18(23)13-6-8-15(9-7-13)20-17(22)12-4-5-12/h2-3,6-10,12H,4-5H2,1H3,(H,20,22)(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDRVERHAIUVKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-nitrophenyl)urea](/img/structure/B4847244.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}ethanol](/img/structure/B4847254.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B4847262.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-piperidinecarboxamide](/img/structure/B4847272.png)

![1-[3-(2-chlorophenoxy)propyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B4847277.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4847279.png)
![N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-pyrazinecarboxamide](/img/structure/B4847280.png)
![1-ethyl-5-methyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4847290.png)
![2-hydroxy-N'-[1-(3-methylphenyl)ethylidene]-1-naphthohydrazide](/img/structure/B4847297.png)
![2-{2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}-N-(2,4-difluorophenyl)acetamide](/img/structure/B4847301.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4847318.png)